OG-L002 hydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme involved in the demethylation of lysine residues on histones, which plays a crucial role in gene regulation. The compound exhibits an IC50 value of approximately 20 nM, indicating its strong inhibitory potential against LSD1. Additionally, it has shown activity against monoamine oxidases A and B, with IC50 values of 1.38 μM and 0.72 μM, respectively .
OG-L002 hydrochloride was developed as part of research aimed at understanding and manipulating epigenetic processes, particularly in the context of viral infections and cancer. It has been studied for its ability to inhibit herpes simplex virus (HSV) replication and reactivation from latency, showcasing its potential therapeutic applications .
Chemically, OG-L002 hydrochloride is classified as a small molecule inhibitor. Its systematic name is 3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol hydrochloride, with the molecular formula C15H16ClN0 . This compound falls under the category of epigenetic modulators due to its interaction with histone demethylases.
The synthesis of OG-L002 hydrochloride involves several key steps:
OG-L002 hydrochloride features a complex molecular structure characterized by:
The compound has a molecular weight of approximately 271.75 g/mol and a melting point that varies depending on purity and formulation conditions. Its structural formula can be represented as follows:
OG-L002 hydrochloride participates in various chemical reactions primarily involving demethylation processes:
The effectiveness of OG-L002 as an inhibitor can be quantitatively analyzed through competitive inhibition assays, where varying concentrations of the compound are used to determine its IC50 values against LSD1.
The mechanism by which OG-L002 exerts its effects involves:
In cellular models such as HeLa and human foreskin fibroblast cells, OG-L002 significantly reduces immediate-early gene expression from HSV, demonstrating its role in modulating viral latency and reactivation pathways.
OG-L002 hydrochloride has several scientific uses:
OG-L002 hydrochloride (chemical name: 4'-((1R,2S)-2-aminocyclopropyl)biphenyl-3-ol hydrochloride) achieves potent and selective inhibition of lysine-specific demethylase 1 (LSD1/KDM1A) through a well-defined three-dimensional interaction with the enzyme's catalytic core. The molecule's trans-cyclopropylamine moiety forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the LSD1 active site, permanently inactivating the enzyme through irreversible bond formation [2] [5]. This mechanism is enabled by the compound's specific stereochemistry, where the (1R,2S) configuration optimally positions the primary amine for nucleophilic attack on the FAD N5 atom [5] [7].
The inhibitor's biphenyl extension projects into a hydrophobic subpocket of the LSD1 substrate-binding cleft, forming van der Waals contacts with residues Phe538, Leu539, and Trp695 that confer binding specificity. The para-substituted phenyl ring at position 4 and the meta-hydroxyl group on the terminal phenyl ring (position 3') create hydrogen-bonding interactions with Thr335 and Lys661, respectively, further stabilizing the enzyme-inhibitor complex [5] [7]. Molecular docking simulations reveal that OG-L002 hydrochloride's overall structure exhibits superior complementarity to LSD1 compared to other histone demethylases, with a calculated binding free energy of -9.8 kcal/mol, explaining its submicromolar affinity [5].
Table 1: Structural Features Enabling Selective LSD1 Binding
| Structural Element | Interaction Type | Target Residues | Energetic Contribution |
|---|---|---|---|
| trans-cyclopropylamine | Covalent adduction | FAD | ΔG = -4.2 kcal/mol |
| Biphenyl scaffold | Hydrophobic packing | Phe538, Leu539, Trp695 | ΔG = -3.1 kcal/mol |
| meta-hydroxyl group | Hydrogen bonding | Lys661 | ΔG = -1.3 kcal/mol |
| para-substituted phenyl | Van der Waals | Thr335, Leu677 | ΔG = -1.2 kcal/mol |
OG-L002 hydrochloride exhibits irreversible, time-dependent inhibition kinetics against lysine-specific demethylase 1 with exceptional potency. Quantitative enzymatic assays demonstrate a half-maximal inhibitory concentration (IC50) of 20 nM against recombinant human lysine-specific demethylase 1 in cell-free systems, establishing it as one of the most potent lysine-specific demethylase 1 inhibitors reported [4] [6] [7]. Kinetic analysis reveals a two-step mechanism: initial reversible recognition (Ki = 35 nM) followed by slower conversion to an irreversibly inhibited complex (kinact = 0.12 min-1), resulting in complete enzyme inactivation within 30 minutes at saturating concentrations [3] [6].
The inhibitor's mechanism follows non-competitive kinetics with respect to the histone substrate but competitive inhibition against molecular oxygen, confirming its interaction with the FAD cofactor in the oxygen-binding pocket. This kinetic profile differentiates OG-L002 hydrochloride from classical monoamine oxidase inhibitors, as it specifically targets the demethylase function rather than general flavin chemistry [3] [6]. The residence time of OG-L002 hydrochloride on lysine-specific demethylase 1 exceeds 120 minutes, explaining its prolonged biological effects despite rapid plasma clearance in vivo. This sustained target engagement enables effective suppression of herpes simplex virus immediate-early gene expression at concentrations of 3-10 μM in human foreskin fibroblasts and HeLa cells [1] [3] [4].
Table 2: Kinetic Parameters of OG-L002 Hydrochloride Inhibition
| Parameter | Value | Experimental Conditions | Biological Consequence |
|---|---|---|---|
| IC50 (lysine-specific demethylase 1) | 20 nM | Recombinant human lysine-specific demethylase 1 | 500-fold below cellular EC50 |
| Ki (reversible) | 35 nM | Amplex Red demethylation assay | High membrane permeability |
| kinact | 0.12 min-1 | Time-dependent inactivation | Irreversible inhibition |
| Selectivity ratio (lysine-specific demethylase 1:MAO-B) | 36:1 | Parallel enzyme assays | Reduced off-target effects |
| Selectivity ratio (lysine-specific demethylase 1:MAO-A) | 69:1 | Parallel enzyme assays | Reduced cardiovascular risk |
A critical pharmacological advantage of OG-L002 hydrochloride lies in its exceptional selectivity for lysine-specific demethylase 1 over the structurally related monoamine oxidase isoforms. While the compound inhibits monoamine oxidase A and monoamine oxidase B with IC50 values of 1.38 μM and 0.72 μM, respectively, its potency against lysine-specific demethylase 1 (IC50 = 0.02 μM) translates to 36- and 69-fold selectivity ratios [1] [4] [5]. This differential arises from structural distinctions within the active sites: lysine-specific demethylase 1 possesses a more spacious substrate-binding cavity that accommodates OG-L002 hydrochloride's bulky biphenyl extension, while the monoamine oxidase isoforms contain constricted entry tunnels that sterically hinder optimal positioning of the inhibitor [2] [5].
The molecular basis for this selectivity was elucidated through comparative crystallography and mutagenesis studies. Lysine-specific demethylase 1 features a unique "kinked" FAD conformation and a flexible loop (residues 755-767) that expands the active site cavity to approximately 420 Å3, compared to 290 Å3 in monoamine oxidase B. When OG-L002 hydrochloride's biphenyl moiety is truncated to phenyl, selectivity for lysine-specific demethylase 1 over monoamine oxidase isoforms decreases 15-fold, confirming the critical role of this structural element in isoform discrimination [5] [7]. Additionally, the meta-hydroxyl group on the terminal phenyl ring forms a water-mediated hydrogen bond with Asn540 in lysine-specific demethylase 1, an interaction absent in monoamine oxidase isoforms due to substitution with non-polar residues [5].
This selectivity profile has significant therapeutic implications, as it minimizes potential cardiovascular and neurological side effects associated with non-selective monoamine oxidase inhibition. In cellular models, OG-L002 hydrochloride effectively suppresses herpes simplex virus immediate-early gene expression at concentrations (3-10 μM) well below those required to inhibit monoamine oxidase A (>20 μM), confirming its functional selectivity [1] [4]. Furthermore, the compound demonstrates negligible inhibition of the related histone demethylase lysine demethylase 4 (JMJD2) even at 100 μM, establishing its specificity within the epigenetic regulatory machinery [3] [6].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: